Physicochemical Differentiation: Lipophilicity Advantage of the N-Butyl Substituent
The target compound's N-butyl chain provides a direct lipophilicity advantage over its N-methyl analog, Pyroxamine (AHR-224). The calculated partition coefficient (cLogP) for AHR-225 is 5.8, compared to 4.6 for Pyroxamine, a difference of +1.2 log units [1]. This is based on computational predictions using the XLogP3 algorithm, which has a root-mean-square error (RMSE) of approximately 0.4 log units for neutral compounds [1]. This increased lipophilicity is expected to translate to higher membrane permeability, as described by the quantitative structure-permeability relationship (QSPR) where a ΔcLogP of +1 typically corresponds to a 2- to 5-fold increase in PAMPA permeability [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.8 (XLogP3) |
| Comparator Or Baseline | Pyroxamine (AHR-224, CAS 7009-68-9): cLogP = 4.6 (XLogP3) |
| Quantified Difference | ΔcLogP = +1.2 log units, representing ~16-fold higher theoretical partition coefficient for AHR-225 |
| Conditions | In silico prediction via XLogP3 algorithm (PubChem); validated against experimental logP measurements for similar diphenylmethoxy compounds |
Why This Matters
Higher lipophilicity for AHR-225 indicates superior membrane permeability, making it a more suitable choice for intracellular target engagement or CNS applications where blood-brain barrier penetration is required, compared to the less lipophilic N-methyl analog.
- [1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201848, Pyroxamine. Retrieved May 8, 2026. View Source
- [2] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. (Chapter 7: Permeability). View Source
